molecular formula C15H10F3NO6S B3476918 5-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)isophthalic acid

5-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)isophthalic acid

Cat. No.: B3476918
M. Wt: 389.3 g/mol
InChI Key: WSIXESJELOWBSM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)isophthalic acid typically involves multiple steps, starting with the preparation of the isophthalic acid core, followed by the introduction of the trifluoromethyl and sulfonyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

5-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)isophthalic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)isophthalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)isophthalic acid involves its interaction with specific molecular targets, which can vary depending on its application. In proteomics research, it may interact with proteins to form stable complexes, allowing for the study of protein functions and interactions. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar compounds to 5-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)isophthalic acid include other trifluoromethyl-substituted aromatic compounds and sulfonyl-containing compounds. Some examples are:

The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.

Properties

IUPAC Name

5-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO6S/c16-15(17,18)11-3-1-2-4-12(11)26(24,25)19-10-6-8(13(20)21)5-9(7-10)14(22)23/h1-7,19H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIXESJELOWBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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